N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a thiophene-2-carboxamide core linked to a 4-methylbenzo[d]thiazol-2-yl group and a 3-morpholinopropyl substituent. Its synthesis likely involves multi-step nucleophilic substitutions and amidation reactions, analogous to methods described in for related heterocyclic compounds .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2.ClH/c1-15-5-2-6-16-18(15)21-20(27-16)23(19(24)17-7-3-14-26-17)9-4-8-22-10-12-25-13-11-22;/h2-3,5-7,14H,4,8-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKLHJADOPHESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CS4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophene with chloroacetic acid in the presence of a base to form the thiophene-2-carboxamide intermediate
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The morpholine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents like iron powder or hydrogen gas.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Sulfoxides or sulfones from oxidation reactions.
Amines from reduction reactions.
Substituted morpholines from nucleophilic substitution reactions.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential anti-inflammatory and anticancer properties.
Material Science: Its unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anti-inflammatory applications, it may inhibit enzymes like COX-1 and COX-2, leading to reduced production of inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The compound shares structural motifs with several benzo[d]thiazole and carboxamide derivatives. Key comparisons include:
*Estimated based on structural formula.
Key Observations :
- Substituent Effects: The morpholinopropyl group in the target compound introduces a polar, oxygen-containing heterocycle, enhancing solubility compared to the dimethylaminopropyl group in –3. 4-Methylbenzo[d]thiazol-2-yl provides moderate steric hindrance and electron-donating effects, contrasting with the 6-nitro (electron-withdrawing) and 4-methoxy (electron-donating) groups in other compounds .
Physicochemical and Pharmacological Implications
- Solubility: The morpholine group improves aqueous solubility compared to dimethylamino or nitro-substituted analogs, critical for bioavailability.
- The nitro group in ’s compound may confer redox activity, absent in the target compound .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a benzo[d]thiazole moiety linked to a morpholinopropyl group and a thiophene-2-carboxamide. Its molecular formula is , with a molecular weight of approximately 490.0 g/mol.
Biological Activity
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related thiazole derivatives demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The antiproliferative effects were evaluated using various cancer cell lines, showing IC50 values in the low nanomolar range for certain analogs .
2. Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibition is beneficial for treating hyperpigmentation disorders. Analogous compounds have shown potent inhibitory effects on mushroom tyrosinase, with some exhibiting 220 times the inhibitory potency compared to standard controls . This suggests that this compound may also possess such properties.
3. Mechanism of Action
The mechanism of action for this compound likely involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory responses. This inhibition can lead to reduced inflammation and pain, making it a candidate for anti-inflammatory therapies.
Research Findings
Several studies have assessed the biological activity of related compounds:
Case Studies
- Anticancer Efficacy : In vitro studies showed that certain thiazole derivatives derived from the compound displayed significant cytotoxicity against melanoma and prostate cancer cells, with effective concentrations leading to substantial cell death without affecting normal cells significantly .
- Tyrosinase Activity : Experimental results indicated that the compound could effectively reduce tyrosinase activity in B16F10 murine melanoma cells when treated with specific concentrations, confirming its potential as a therapeutic agent for skin pigmentation disorders .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for this compound, and what critical steps ensure yield and purity?
- Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:
- Core formation: Construct the benzo[d]thiazole ring via condensation of 2-aminothiophenol derivatives with carbonyl precursors under acidic conditions .
- Substituent introduction: Couple the morpholinopropyl and thiophene-2-carboxamide groups using amide bond-forming agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer:
- 1H/13C NMR: Confirm substituent connectivity and stereochemistry. For example, the morpholine ring’s protons resonate at δ 3.5–3.7 ppm, while thiophene protons appear at δ 7.2–7.8 ppm .
- Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z ± 2 ppm) .
- IR spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .
Q. What initial biological screening approaches are recommended?
- Methodological Answer: Prioritize in vitro assays to identify mechanisms:
- Enzyme inhibition: Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor binding: Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce byproducts during synthesis?
- Methodological Answer:
- Solvent optimization: Replace DMF with acetonitrile to minimize carbamate side products .
- Catalyst screening: Test Pd/C vs. CuI for Suzuki-Miyaura coupling of thiophene rings; CuI reduces palladium-induced degradation .
- Temperature control: Use microwave-assisted synthesis (80°C, 30 min) to accelerate ring closure while suppressing oxidation .
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodological Answer:
- Assay standardization: Compare IC50 values under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation: Confirm apoptosis induction (flow cytometry) if cytotoxicity varies between MTT and lactate dehydrogenase assays .
- Metabolic stability testing: Use liver microsomes to rule out CYP450-mediated inactivation as a cause of potency loss .
Q. How do computational techniques predict target interactions?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina to model binding poses in kinase ATP pockets (e.g., PI3Kγ). Focus on hydrogen bonds between the morpholine oxygen and Lys833 .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the thiophene-carboxamide moiety in hydrophobic binding pockets .
- QSAR modeling: Train models on IC50 data from analogs to predict substitutions enhancing selectivity (e.g., 4-methyl vs. 4-ethoxy on benzo[d]thiazole) .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s antimicrobial efficacy?
- Methodological Answer:
- Strain specificity: Re-test against standardized panels (e.g., ATCC strains) to rule out lab-adapted pathogen variability .
- Check efflux pump activity: Use inhibitors like PAβN in MIC assays; reduced MIC indicates pump-mediated resistance .
- Biofilm vs. planktonic assays: Compare biofilm eradication (CV staining) with planktonic MICs to explain potency gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
